molecular formula C7H16O5Si B1588793 2-(Carbomethoxy)ethyltrimethoxysilane CAS No. 76301-00-3

2-(Carbomethoxy)ethyltrimethoxysilane

Cat. No.: B1588793
CAS No.: 76301-00-3
M. Wt: 208.28 g/mol
InChI Key: XJLTZAGUXSAJCZ-UHFFFAOYSA-N
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Safety and Hazards

This compound is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), may cause respiratory irritation (Category 3), and may damage fertility or the unborn child (Category 1B) . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

The primary target of 2-(Carbomethoxy)ethyltrimethoxysilane is cellulose nanocrystals (CNCs) . CNCs are valuable nanomaterials obtained from renewable resources. Their properties make them suitable for a wide range of applications, including polymer reinforcement .

Mode of Action

This compound interacts with its targets, the CNCs, by modifying their surface . Due to the highly hydrophilic character of CNCs, it is necessary to modify their surface with non-polar functional groups before their incorporation into a hydrophobic polymer matrix . The functionality was introduced onto the CNCs by using this compound as a silane coupling agent .

Biochemical Pathways

The biochemical pathway affected by this compound involves the functionalization of CNCs . This process optimizes the amount of silane for functionalization, which in turn affects the crystalline structure of the functionalized CNCs .

Pharmacokinetics

Its physical and chemical properties such as boiling point (75°c at 15mmHg), density (1069 g/mL), and refractive index (1410 at 20°C) have been reported .

Result of Action

The result of the action of this compound is the modification of the surface of CNCs . This modification allows the CNCs to be incorporated into a hydrophobic polymer matrix, enhancing their utility in various applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the silanization of the CNCs was performed in choline lactate, an ionic liquid derived from renewable resources, as a reaction medium . This method has been shown to be an alternative for the dispersion and silanization of the CNCs without the addition of an external catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Carbomethoxy)ethyltrimethoxysilane can be synthesized through the reaction of trimethoxysilane with methyl acrylate under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Carbomethoxy)ethyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carbomethoxy)ethyltrimethoxysilane is unique due to its carbomethoxy group, which provides additional functionality and reactivity compared to other silanes. This makes it particularly useful in applications requiring enhanced adhesion and compatibility between organic and inorganic phases .

Properties

IUPAC Name

methyl 3-trimethoxysilylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLTZAGUXSAJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436653
Record name AG-H-04390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76301-00-3
Record name AG-H-04390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbmethoxyethyltrimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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